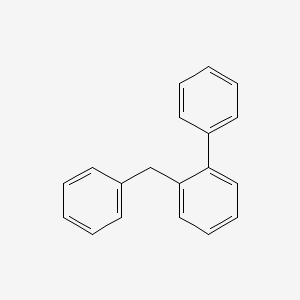
Methyl-3-O-benzoyl-4,6-O-benzylidene-beta-D-mannopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl-3-O-benzoyl-4,6-O-benzylidene-beta-D-mannopyranoside is a complex organic compound with the molecular formula C21H22O7. It is a derivative of mannopyranoside, a type of sugar molecule, and features benzoyl and benzylidene protective groups. These groups are often used in organic synthesis to protect specific hydroxyl groups during chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-3-O-benzoyl-4,6-O-benzylidene-beta-D-mannopyranoside typically involves multiple steps. One common method starts with the protection of the hydroxyl groups on the mannopyranoside ring. The benzylidene group is introduced to protect the 4,6-hydroxyl groups, while the benzoyl group is added to the 3-hydroxyl group. This process often involves the use of benzaldehyde and benzoyl chloride in the presence of acid catalysts .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the principles of protecting group chemistry and selective functionalization are generally applicable.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl-3-O-benzoyl-4,6-O-benzylidene-beta-D-mannopyranoside can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or to convert functional groups into less reactive forms.
Substitution: The benzoyl and benzylidene groups can be substituted with other protective groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and BAIB (bis(acetoxy)iodobenzene).
Reducing agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Acid catalysts: Such as hydrochloric acid (HCl) and sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while reduction can yield alcohols or alkanes .
Applications De Recherche Scientifique
Methyl-3-O-benzoyl-4,6-O-benzylidene-beta-D-mannopyranoside has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in carbohydrate chemistry.
Biology: The compound can be used to study the interactions of sugars with proteins and other biomolecules.
Medicine: Research into glycosides like this compound can lead to the development of new drugs and therapeutic agents.
Industry: While not widely used industrially, the principles of its synthesis and reactivity are relevant to the production of other specialized chemicals.
Mécanisme D'action
The mechanism by which Methyl-3-O-benzoyl-4,6-O-benzylidene-beta-D-mannopyranoside exerts its effects is primarily through its interactions with other molecules. The protective groups on the mannopyranoside ring allow for selective reactions at specific sites, enabling the synthesis of complex molecules. The benzoyl and benzylidene groups can be selectively removed under specific conditions, revealing reactive hydroxyl groups that can participate in further chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside: Similar in structure but derived from glucose rather than mannose.
Methyl 2,3,4,6-tetra-O-benzyl-alpha-D-mannopyranoside: Contains additional benzyl protective groups.
Methyl 2,3-di-O-benzoyl-alpha-D-glucopyranoside: Features benzoyl groups at different positions.
Uniqueness
Methyl-3-O-benzoyl-4,6-O-benzylidene-beta-D-mannopyranoside is unique due to its specific arrangement of protective groups, which allows for selective reactions at the 3, 4, and 6 positions. This selectivity is crucial for the synthesis of complex carbohydrates and other molecules in research settings .
Propriétés
Formule moléculaire |
C21H22O7 |
|---|---|
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
[(4aR,6R,7S,8R,8aR)-7-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate |
InChI |
InChI=1S/C21H22O7/c1-24-21-16(22)18(27-19(23)13-8-4-2-5-9-13)17-15(26-21)12-25-20(28-17)14-10-6-3-7-11-14/h2-11,15-18,20-22H,12H2,1H3/t15-,16+,17-,18-,20?,21-/m1/s1 |
Clé InChI |
KOUFUTRDALSUPO-LTFOGXKFSA-N |
SMILES isomérique |
CO[C@H]1[C@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)O |
SMILES canonique |
COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


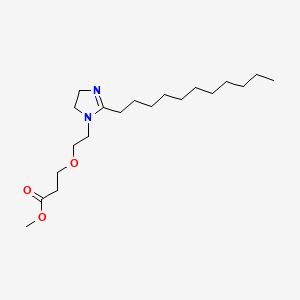

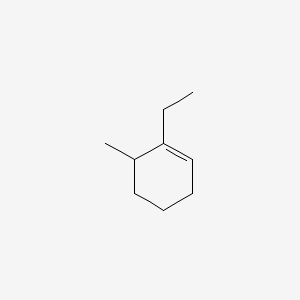
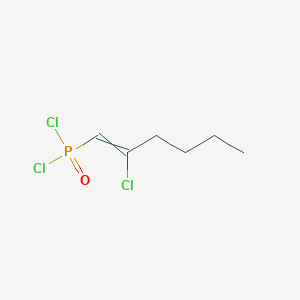
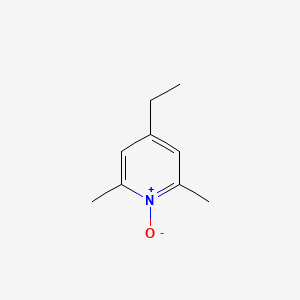
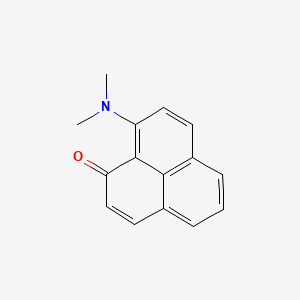
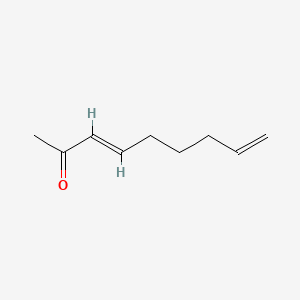
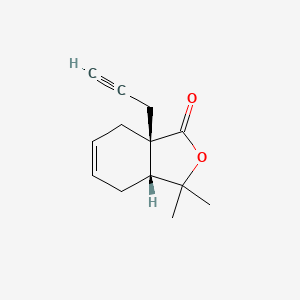
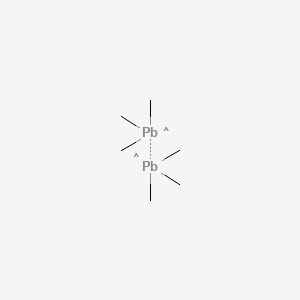
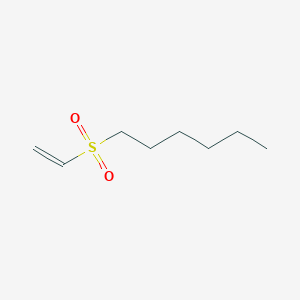
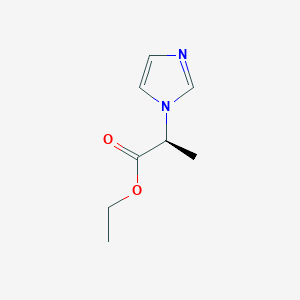
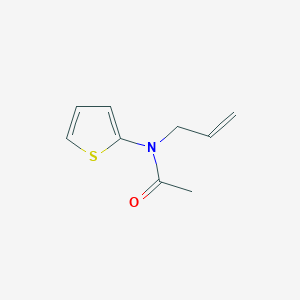
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2-methylphenyl)-](/img/structure/B13809234.png)
